molecular formula C30H46O3 B1157377 Melilotigenin B CAS No. 91269-84-0

Melilotigenin B

Cat. No. B1157377
CAS RN: 91269-84-0
M. Wt: 454.7 g/mol
InChI Key:
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Description

Melilotigenin B is identified among other triterpenoids isolated from the polar bioactive fractions of Melilotus messanensis. This research highlights the discovery of melilotigenin B and its selectivity over the germination and growth of specific plant species, showcasing its potential biological significance.

Synthesis Analysis

The synthesis of melilotigenin B, along with other triterpenoids such as messagenic acids and soyasapogenol E, was carried out from betulinic acid. This process elucidates the chemical pathway utilized to derive melilotigenin B, emphasizing its structural complexity and the synthetic challenges encountered.

Molecular Structure Analysis

Melilotigenin B is part of a group of newly characterized lupane, nor-lupane, and oleanane triterpenes. Its molecular structure, characterized by specific functional groups and molecular arrangements, underlines its classification and contributes to its biological activities.

Chemical Reactions and Properties

The study does not provide detailed chemical reactions specific to melilotigenin B but mentions its isolation alongside compounds exhibiting significant effects on plant germination and growth. This suggests an active involvement of melilotigenin B in biological processes, potentially through chemical interactions with biological molecules.

Physical Properties Analysis

While the research does not explicitly detail the physical properties of melilotigenin B, the overall context implies its solubility and interaction with plant species. These properties are crucial for understanding how melilotigenin B and similar compounds can be utilized in biological studies and applications.

Chemical Properties Analysis

The chemical properties of melilotigenin B, inferred from its synthesis and molecular structure, include its reactivity and potential biological roles. However, the specific chemical behaviors, such as reactivity with other compounds or stability under various conditions, are not described in the available research.

Scientific Research Applications

  • Bioactive Properties : Melilotigenin B, along with other compounds, was isolated from Melilotus messanensis and demonstrated selective bioactivity affecting the germination and growth of monocotyledon species. This suggests its potential as a bioactive agent in agricultural applications (Macias et al., 1998).

  • Pharmacoinformatics Analysis for Anticancer Applications : A study employed pharmacoinformatics to screen phytochemicals from Melilotus officinalis for potential anticancer properties. Melilotigenin was identified as a potential natural compound with druggable properties, indicating its potential application in cancer treatment (Parvizpour et al., 2021).

properties

IUPAC Name

(4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,4a,5,6,7,8,10,12,12a,14,14a-dodecahydropicene-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h8,20-22,31H,9-18H2,1-7H3/t20-,21+,22+,26+,27-,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFPPARWAOGYCP-QMTZRBPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CCC2(C(=O)C1)C)C)C)(C)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)[C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5=O)(C)C)C)C)C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Melilotigenin B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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